Levomenthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum

VERY SOLUBLE IN ACETONE, BENZENE

In water, 456 mg/l @ 25 °C

0.49 mg/mL at 25 °C

very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Respiratory Effects:

- Levomenthol's topical application or inhalation has been shown to produce a decongestant effect, potentially relieving symptoms of coughs and colds ]. The mechanism is thought to involve activation of transient receptor potential (TRP) channels in the nasal passages, leading to bronchodilation (relaxation of airways) [Source: The Journal of Neuroscience: "Activation of Menthol-Sensitive TRP Channels in Bronchial Epithelial Cells from Asthmatic Patients" ()] .

Gastrointestinal Effects:

- Research suggests levomenthol may relax smooth muscles in the digestive tract, potentially alleviating symptoms like nausea and vomiting [Source: Alimentary Pharmacology & Therapeutics: "Mechanism of action of peppermint oil on irritable bowel syndrome" ()]. However, more studies are needed to confirm its efficacy and optimal use.

Pain Perception:

- Levomenthol's topical application has been shown to produce a cooling sensation and potentially reduce pain perception [Source: European Journal of Pain: "The analgesic effect of menthol: a double-blind controlled study" ()]. The mechanism likely involves activation of TRP channels in the skin, modulating pain signals sent to the central nervous system.

Other Areas of Research:

- Levomenthol is being explored for its potential applications in other areas like antimicrobial activity [Source: Journal of Agricultural and Food Chemistry: "Antimicrobial Activity of Menthol against Campylobacter jejuni" ()] and anticancer properties [Source: International Journal of Molecular Sciences: "Menthol and Cancer: Updated Knowledge about Its Molecular Effects" ()]. However, these areas require further investigation.

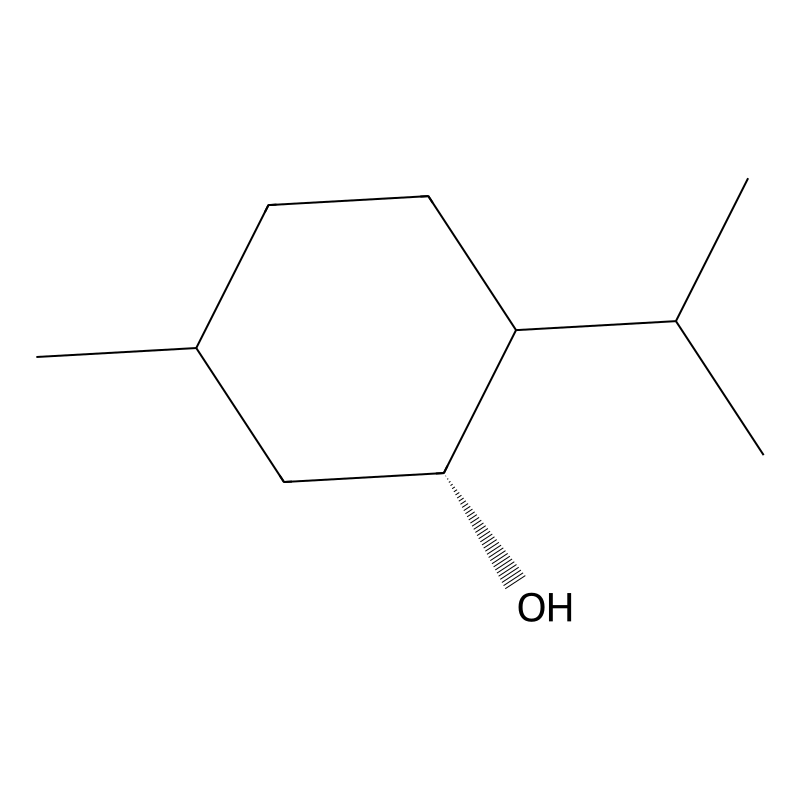

Levomenthol, also known as (-)-menthol, is a naturally occurring compound derived from the peppermint plant (Mentha × piperita). It is a colorless crystalline substance with a characteristic minty aroma and a cooling sensation upon contact with skin or mucous membranes. The chemical formula for Levomenthol is C₁₀H₂₀O, and it has a molecular weight of approximately 156.26 g/mol . The compound exists in several stereoisomeric forms, with Levomenthol being the most prominent enantiomer used in various applications.

Levomenthol exhibits several biological activities, primarily attributed to its interaction with sensory receptors. It activates the transient receptor potential melastatin 8 (TRPM8), which is responsible for the perception of cold sensations. This activation leads to a cooling effect on the skin and mucous membranes, making it useful in topical analgesics and other formulations . Furthermore, Levomenthol has been shown to possess anti-inflammatory properties and may enhance the absorption of certain drugs through the skin .

Levomenthol can be synthesized through various methods, including:

- Natural Extraction: Obtained from peppermint oil through steam distillation.

- Chemical Synthesis:

The industrial production of Levomenthol typically emphasizes enantiomeric purity due to its therapeutic applications.

Levomenthol is widely used in various industries due to its unique properties:

- Pharmaceuticals: Employed in topical analgesics and cough suppressants.

- Cosmetics: Used in creams and lotions for its cooling effect and fragrance.

- Food Industry: Acts as a flavoring agent and is included in candies, chewing gum, and beverages.

- Aromatherapy: Utilized for its refreshing scent and potential therapeutic benefits.

Studies have shown that Levomenthol interacts with various biological systems. It can enhance the absorption of drugs when used in topical formulations, potentially increasing their efficacy . Additionally, interactions with cytochrome P450 enzymes have been noted, influencing the metabolism of certain drugs and compounds within the body . The combination of Levomenthol with specific medications can also lead to increased risks of hyperkalemia when paired with certain analgesics like aminophenazone .

Levomenthol shares structural similarities with several other compounds, notably menthone, isopulegol, and eucalyptol. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Levomenthol | Secondary alcohol | Cooling sensation; widely used in pharmaceuticals |

| Menthone | Ketone | Less cooling effect; primarily used in flavoring |

| Isopulegol | Alcohol | Precursor to menthol; has different sensory properties |

| Eucalyptol | Ether | Distinct aroma; used in medicinal products |

Levomenthol's unique ability to induce a cooling sensation while also serving as an effective analgesic sets it apart from these similar compounds.

Purity

Physical Description

Other Solid; Pellets or Large Crystals

Other Solid; Liquid; Pellets or Large Crystals

White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]

Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]

Solid

colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

212 °C

Flash Point

Heavy Atom Count

Taste

Vapor Density

Density

0.890

0.901 (20°); 0.891 (30°)

Odor

Decomposition

Appearance

Melting Point

41-43 °C

43 °C

Storage

UNII

BZ1R15MTK7

Drug Indication

Therapeutic Uses

TOPICAL ANTIPRURITIC; MEDICATION (VET): HAS BEEN USED AS A MILD LOCAL ANESTHETIC, ANTISEPTIC & INTERNALLY AS A CARMINATIVE & GASTRIC SEDATIVE /MENTHOL/

IN LIQUEURS, CONFECTIONERY, PERFUMERY, CIGARETTES, COUGH DROPS, AND NASAL INHALERS /MENTHOL/

Mechanism of Action

Vapor Pressure

0.06 [mmHg]

Absorption Distribution and Excretion

Metabolism Metabolites

IN DOGS, MUCH OXIDATION OF MENTHOL TAKES PLACE AND ONLY ABOUT 5% OF THE DOSE CAN BE RECOVERED IN URINE AS THE GLUCURONIDE. /MENTHOL/

L-MENTHOL WAS RAPIDLY BUT INCOMPLETELY GLUCURONIDATED. THE OUTPUT OF L-MENTHOL GLUCURONIDE WAS INCR IN ALL BUT 1 SUBJECT PRETREATED WITH CIMETIDINE (1 G/DAY FOR 1 WK), AN INHIBITOR OF OXIDATIVE DRUG METABOLISM, & IN ALL SUBJECTS PRETREATED WITH A DRUG-METABOLIZING ENZYME INDUCER, PHENOBARBITONE (60 MG NIGHTLY FOR 10 DAYS).

Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 h, and was not rapid with (-)-menthone (doubling time 12 h). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation.

(-)-Menthol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid and p-Menthane-3,-8-diol.

L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Wikipedia

Drug Warnings

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

A synthetic process for menthol involves the hydrogenation of thymol or 3-hydroxy-p-cymene which can be obtained from essential oils are produced synthetically from p-cymene (isopropypltoluene) or meta-cresol

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-: ACTIVE

USP does not distinguish between L-menthol and DL-menthol.

Incompatibilities: butylchloral hydrate, camphor, phenol, chloral hydrate, exalgine, betanaphthol, resorcinol or thymol in triturations; potassium permanganate, chromium trioxide, pyrogallol. /Menthol/

INCOMPATIBILITIES: IT IS THROWN OUT OF AN ALCOHOLIC SOLUTION AS AN OILY LIQUID BY THE ADDITION OF WATER. /MENTHOL/

CONCENTRATION IN FINAL PRODUCT (%): SOAP: USUAL 0.02, MAX 0.2; DETERGENT: USUAL 0.002, MAX 0.02; CREAMS, LOTIONS: USUAL 0.01, MAX 0.05; PERFUME: USUAL 0.04, MAX 0.3. /MENTHOL/

FEMA NUMBER 2665

Analytic Laboratory Methods

AOAC 929.14. Menthol in Drugs. Saponification method.

BOTH L- & DL-MENTHOL WERE DETERMINED BY TREATING THEIR ETHANOL SOLN WITH 1% P-DIMETHYLAMINOBENZALDEHYDE IN SULFURIC ACID & MEASURING THE ABSORBANCE @ 545 NM.

Clinical Laboratory Methods

Interactions

Hydroxyurea (HU) is a swiftly acting cytotoxic agent and an inhibitor of DNA synthesis that is teratogenic in all mammals studied. By 2-4 hours after maternal injection, HU causes (1) a rapid episode of embryonic cell death that is observable by light microscopy and (2) profound inhibition of 3H-thymidine incorporation into DNA. Previous work has demonstrated that a variety of antioxidants administered before, after or with HU delay the onset of embryonic cell death and ameliorate the birth defects seen at term but do not block the early inhibition of DNA synthesis. This suggests that the early embryonic cell death is not caused by inhibited DNA synthesis. We have postulated that some HU molecules react within the embryo to produce H2O2 and intermediate free radicals (including the very reactive hydroxyl free radical) that in turn are responsible for the early cell death; antioxidants are believed to block this reaction. To test whether hydroxyl free radicals are the proximate active species, pregnant New Zealand white rabbits were injected sc with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol, a specific scavenger of hydroxyl free radicals. The dosage of D-mannitol was equimolar to the doses of antioxidants used in previous work. When the rabbits were allowed to continue pregnancy to term, the teratogenic effects of HU were ameliorated as evidenced by decreased incidences of the expected malformations. When embryos were examined histologically at 4-16 hr after maternal injection, D-mannitol was found to delay the onset of cell death for 6-8 hr. These results are consistent with the hypothesis that hydroxyl free radicals may be the proximate reactive species in HU-induced early embryonic cell death.

Dates

2: Birring SS, Brew J, Kilbourn A, Edwards V, Wilson R, Morice AH. Rococo study: a real-world evaluation of an over-the-counter medicine in acute cough (a multicentre, randomised, controlled study). BMJ Open. 2017 Jan 16;7(1):e014112. doi: 10.1136/bmjopen-2016-014112. PubMed PMID: 28093442; PubMed Central PMCID: PMC5253529.

3: Wallengren J. Tea tree oil attenuates experimental contact dermatitis. Arch Dermatol Res. 2011 Jul;303(5):333-8. doi: 10.1007/s00403-010-1083-y. Epub 2010 Sep 24. PubMed PMID: 20865268.